GDC-0879 -

GDC-0879

Catalog Number: EVT-8935988
CAS Number:
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

GDC-0879 was initially synthesized for research purposes and has been subject to various studies exploring its efficacy against B-Raf mutations. It has been utilized in preclinical models to assess its pharmacokinetics and therapeutic potential .

Synthesis Analysis

Methods

The synthesis of GDC-0879 involves multiple steps, typically starting from commercially available precursors. The synthetic route includes the formation of key intermediates through standard organic reactions such as coupling reactions, cyclization, and functional group modifications.

Technical Details

The compound’s synthesis has been optimized for yield and purity, employing techniques like liquid chromatography for purification. The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and ensure it meets required specifications .

Molecular Structure Analysis

Structure

GDC-0879 has a complex molecular structure characterized by a pyrazole core linked to an indene moiety. This structure is essential for its interaction with the B-Raf kinase.

Data

The molecular formula of GDC-0879 is C17_{17}H16_{16}N4_{4}, with a molecular weight of approximately 284.34 g/mol. The compound features specific functional groups that facilitate binding to the active site of B-Raf, inhibiting its kinase activity .

Chemical Reactions Analysis

Reactions

GDC-0879 primarily acts through competitive inhibition of ATP binding at the active site of B-Raf. This inhibition leads to downstream effects on the MEK/ERK signaling pathway.

Technical Details

Upon binding to B-Raf V600E, GDC-0879 prevents the phosphorylation of MEK1/2, thereby inhibiting the activation of ERK1/2. This action disrupts cellular signaling that promotes tumor growth and survival in cancer cells harboring this mutation .

Mechanism of Action

Process

The mechanism by which GDC-0879 exerts its effects involves selective binding to the mutant form of B-Raf. In cells with the B-Raf V600E mutation, GDC-0879 binds to the kinase domain, leading to its inactivation.

Data

Research indicates that GDC-0879 not only inhibits mutant B-Raf but can also paradoxically activate wild-type B-Raf or CRAF under certain conditions, leading to increased signaling through the MEK/ERK pathway in non-cancerous cells . This duality emphasizes the importance of cellular context in its therapeutic application.

Physical and Chemical Properties Analysis

Physical Properties

GDC-0879 is typically presented as a solid at room temperature with good solubility in organic solvents. It exhibits stability under standard laboratory conditions.

Chemical Properties

The compound's stability and reactivity are influenced by its functional groups. GDC-0879 has shown favorable pharmacokinetic properties, including oral bioavailability and suitable metabolic profiles in preclinical studies .

Applications

Scientific Uses

GDC-0879 has been primarily investigated for its potential in treating cancers associated with B-Raf mutations. Its applications extend to research settings where it serves as a tool compound for studying B-Raf signaling pathways and evaluating resistance mechanisms in cancer therapy.

Discovery and Development of GDC-0879

Historical Context of B-Rapidly Accelerated Fibrosarcoma Inhibitors in Targeted Therapy

The development of B-Rapidly Accelerated Fibrosarcoma (BRAF) inhibitors emerged from seminal research into the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade dysregulated in numerous cancers. Oncogenic BRAF mutations—particularly the valine-to-glutamate substitution at codon 600 (V600E)—drive constitutive MAPK pathway activation, promoting uncontrolled cellular proliferation and survival. This mutation is prevalent in 50–80% of melanomas, 45% of papillary thyroid carcinomas, and 8–12% of colorectal cancers [2] [7]. First-generation BRAF inhibitors (e.g., sorafenib) exhibited limited specificity, inhibiting multiple kinases and leading to off-target effects. The second-generation inhibitors vemurafenib and dabrafenib demonstrated improved efficacy in BRAF V600E-mutant melanomas but paradoxically activated the MAPK pathway in wild-type BRAF cells by promoting B-Rapidly Accelerated Fibrosarcoma/rapidly accelerated fibrosarcoma (CRAF) dimerization [7] [9]. This paradox spurred interest in understanding the structural biology of BRAF inhibitors. GDC-0879, developed by Genentech, is a type I BRAF inhibitor (αC-helix-IN/DFG-motif-IN conformation) designed to selectively target the BRAF V600E monomeric form. Its biochemical profile shows 10-fold greater potency against mutant versus wild-type BRAF, positioning it as a tool compound for mechanistic studies [9].

Table 1: Evolution of BRAF Inhibitors in Targeted Therapy

Inhibitor GenerationRepresentative CompoundsKey FeaturesPrimary Therapeutic Use
First-generationSorafenibMulti-kinase inhibition; low specificityRenal cell carcinoma
Second-generationVemurafenib, DabrafenibSelective BRAF V600E inhibition; paradoxical MAPK activationMelanoma
Tool/Research compoundGDC-0879High potency for BRAF V600E; research-focusedPreclinical mechanistic studies

High-Throughput Screening for Podocyte-Protective Agents

Podocytes, terminally differentiated cells in the kidney glomerulus, are pivotal for maintaining the filtration barrier. Their loss underpins progressive kidney diseases affecting >500 million people globally. In 2017, Sieber et al. pioneered a high-throughput screening (HTS) platform using thapsigargin-induced endoplasmic reticulum (ER) stress to model podocyte injury. The Selleck Bioactive Compound Library (1,649 clinically applied/preclinical molecules) was screened for podocyte-protective agents. Cellular viability was assessed via adenosine triphosphate (ATP) levels, with a robust Z′-factor score of 0.5 ensuring assay reliability [1] [3]. GDC-0879 emerged as the top hit, increasing podocyte viability by >40% at 96 hours. Orthogonal validation using annexin V staining confirmed its anti-apoptotic effects. Mechanistically, GDC-0879 bound wild-type BRAF in podocytes, triggering paradoxical activation of the mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (MEK/ERK) pathway—contrasting its inhibitory role in mutant BRAF cancer cells [1] [6]. Follow-up screens identified additional BRAF inhibitors (e.g., SB-682330) with podocyte-protective effects, reinforcing the role of MAPK signaling modulation in nephroprotection [8].

Table 2: Key Findings from Podocyte Protection High-Throughput Screening

ParameterDetailsSignificance
Library ScreenedSelleck Bioactive Compound Library (1,649 compounds)Clinically relevant compounds accelerated translation
Primary Hit Criteria>40% improvement in viability vs. thapsigargin controlHigh threshold reduced false positives
Top CompoundGDC-0879Dose-dependent protection (0.1–20 μM)
Mechanistic InsightParadoxical MEK/ERK activation via wild-type BRAF bindingCell-context-dependent effects
Secondary ValidationAnnexin V apoptosis assay; shRNA-mediated BRAF/ARAF knockdownConfirmed on-target activity

Drug Repurposing Strategies in Nephrology and Oncology

Drug repurposing—applying existing therapeutics to new indications—addresses the critical unmet need in podocyte diseases, where no targeted therapies existed for four decades [1] [5]. Nephrology faces unique challenges in drug development, including disease heterogeneity and slow progression. Repurposing oncology compounds like GDC-0879 leverages their optimized pharmacokinetics and safety data, accelerating clinical translation. This approach is exemplified by the "paradoxical" biology of BRAF inhibitors: while they suppress oncogenic signaling in mutant BRAF cells, they activate pro-survival MEK/ERK pathways in non-mutant cells (e.g., podocytes, erythroid progenitors) [1] [4]. Sieber et al. demonstrated GDC-0879’s efficacy against diverse podocyte stressors (e.g., ER stress, oxidative injury), highlighting its broad protective potential [3] [6]. Similarly, in Diamond-Blackfan anemia, BRAF inhibitors enhanced erythropoiesis by transiently delaying erythroid differentiation through MAPK amplification [4]. The Broad Institute’s follow-up study (2021) further validated repurposing GDC-0879 for coenzyme Q10 deficiency-associated kidney injury, rescuing podocyte lipid peroxidation via MAPK pathway modulation [8]. These findings underscore how mechanistic insights from oncology can innovate nephrology therapeutics, emphasizing pathway contextuality over disease-specific indications.

Properties

Product Name

GDC-0879

IUPAC Name

2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2

InChI Key

DEZZLWQELQORIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.